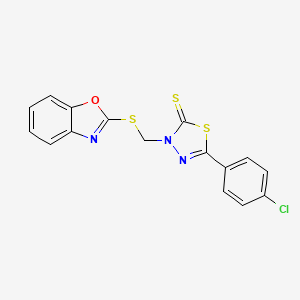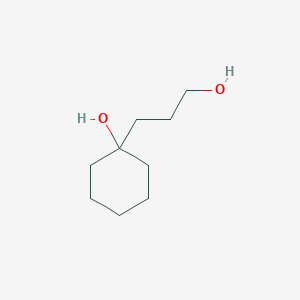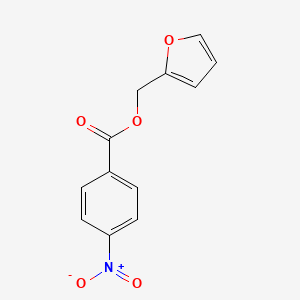
1,3,4-Oxadiazole-2(3H)-thione, 3-benzoyl-5-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Oxadiazole-2(3H)-thione, 3-benzoyl-5-phenyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Oxadiazole-2(3H)-thione, 3-benzoyl-5-phenyl- typically involves the cyclization of appropriate hydrazides with carbon disulfide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, followed by acidification to yield the desired product. The reaction conditions often include refluxing the reaction mixture for several hours to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione, 3-benzoyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions result in the formation of various substituted oxadiazole derivatives.
科学研究应用
1,3,4-Oxadiazole-2(3H)-thione, 3-benzoyl-5-phenyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable compound for biological studies.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including drug development for treating infections and cancer.
Industry: The compound’s unique properties make it useful in the development of new materials and as a precursor for other industrially relevant chemicals.
作用机制
The mechanism of action of 1,3,4-Oxadiazole-2(3H)-thione, 3-benzoyl-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antimicrobial activity is attributed to its ability to interfere with the cell wall synthesis and function of microbial cells.
相似化合物的比较
Similar Compounds
- 1,3,4-Oxadiazole-2(3H)-thione, 3-methyl-5-phenyl-
- 1,3,4-Oxadiazole-2(3H)-thione, 3-ethyl-5-phenyl-
- 1,3,4-Oxadiazole-2(3H)-thione, 3-benzyl-5-phenyl-
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione, 3-benzoyl-5-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzoyl group enhances its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
65715-09-5 |
|---|---|
分子式 |
C15H10N2O2S |
分子量 |
282.3 g/mol |
IUPAC 名称 |
phenyl-(5-phenyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)methanone |
InChI |
InChI=1S/C15H10N2O2S/c18-14(12-9-5-2-6-10-12)17-15(20)19-13(16-17)11-7-3-1-4-8-11/h1-10H |
InChI 键 |
PQPKXNPBJVJQSE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C(=S)O2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[N-(Triphenylmethyl)glycylglycyl]cytidine](/img/structure/B12912603.png)










![N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester](/img/structure/B12912654.png)

![ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate](/img/structure/B12912690.png)
